Amylocaine

Cytotoxicity Local Anesthetics In Vitro Toxicology

Amylocaine, also known historically as Stovaine, is a benzoate ester and the first fully synthetic local anesthetic to be clinically exploited. It functions by reversibly blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the initiation and conduction of nerve impulses.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 644-26-8
Cat. No. B1215312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylocaine
CAS644-26-8
SynonymsAmyleine
amylocaine
amylocaine hydrochloride
Dolodent
Stovaine
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1
InChIInChI=1S/C14H21NO2/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3
InChIKeyFDMBBCOBEAVDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amylocaine (CAS 644-26-8): An Ester-Type Local Anesthetic for Niche Research and Comparative Studies


Amylocaine, also known historically as Stovaine, is a benzoate ester and the first fully synthetic local anesthetic to be clinically exploited. [1] It functions by reversibly blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the initiation and conduction of nerve impulses. [2] While superseded in modern clinical practice by safer and more effective agents, amylocaine retains value as a research tool and a critical comparator in studies of local anesthetic structure-activity relationships, toxicity, and antimicrobial properties. [3]

Why Generic Substitution of Amylocaine (644-26-8) Fails in Research Applications


The class of ester-type local anesthetics is not monolithic; individual members exhibit distinct potency, toxicity, and physicochemical profiles that preclude simple interchangeability. [1] Amylocaine, for instance, occupies a specific position in the toxicity-potency spectrum, showing greater potency and toxicity than procaine but less than agents like cinchocaine. [2] Its unique molecular structure, a benzoate ester of a mono-alkylated amino alcohol, confers a specific lipophilicity (logP ~3.2) and pKa (8.91) that directly influence its membrane permeability and onset of action, differentiating it from both older (e.g., cocaine) and newer (e.g., lidocaine) anesthetics. [3] The quantitative evidence below delineates these specific, measurable differentiators.

Quantitative Evidence Guide for the Differentiation of Amylocaine (644-26-8)


Cytotoxicity Ranking Against Five Human Cell Types Reveals Amylocaine's Intermediate Potency-Toxicity Profile

In a direct comparative study of six local anesthetics on five human cell types, amylocaine demonstrated a specific toxicity rank, positioned between piperocaine and amethocaine. [1] This ranking was consistent across all toxicity indices studied and correlated precisely with anesthetic potency. [1]

Cytotoxicity Local Anesthetics In Vitro Toxicology

Anesthetic Efficiency: Amylocaine's Potency Advantage Over Procaine in Nerve Block

A 1938 study directly compared the anesthetic efficiency of 'amylcaine' (amylocaine) to that of procaine. While amylocaine was found to be approximately 1.5 times as toxic as procaine, its anesthetic efficiency was described as 'many times greater'. [1] It was capable of producing sciatic nerve block in non-anesthetized guinea pigs at concentrations as low as 1/64 percent. [1]

Anesthetic Potency Nerve Block In Vivo Pharmacology

Calcium Channel Binding Affinity: Amylocaine's Intermediate Interaction with Neuronal L-Type Ca2+ Channels

In a study examining the interaction of several local anesthetics with dihydropyridine binding sites on neuronal L-type calcium channels, amylocaine displaced the radioligand [3H]PN200-110 with an IC50 of 0.74 mmol/L. [1] This affinity places it between bupivacaine (more potent, IC50 = 0.48 mmol/L) and lignocaine (less potent, IC50 = 1.09 mmol/L), and well above procaine (IC50 = 2.09 mmol/L). [1]

Calcium Channels Binding Affinity Electrophysiology

Sporicidal Activity: Amylocaine Exhibits Moderate Heat-Potentiated Antimicrobial Effect

In a comparative study of the sporocidal activity of 1% solutions of local anesthetics, amylocaine required a temperature of 84°C to achieve a 99% kill of Bacillus subtilis spores. [1] This temperature is significantly lower than that required for procaine and lignocaine (>100°C), indicating greater intrinsic sporocidal activity, but higher than that required for cinchocaine (60°C) and amethocaine (90°C). [1]

Antimicrobial Sporicidal Preservative

Physicochemical Profile: Amylocaine's Higher Lipophilicity vs. Procaine Dictates Membrane Permeability

Amylocaine exhibits a significantly higher calculated partition coefficient (logP) compared to the archetypal ester anesthetic procaine, indicating greater lipophilicity. [1][2] This difference is a key determinant of its ability to penetrate lipid-rich nerve membranes, influencing its potency and onset of action. Its basic pKa of 8.91 also positions it among the less ionized local anesthetics at physiological pH, which can affect its rate of equilibration across the membrane. [1]

Physicochemical Properties Lipophilicity Drug Design

Defined Research and Industrial Application Scenarios for Amylocaine (644-26-8)


Reference Standard in Local Anesthetic Toxicity Profiling

Amylocaine serves as a well-characterized, intermediate-toxicity reference compound in in vitro cytotoxicity assays. Its established rank in the Dawson et al. (1985) toxicity spectrum (4th out of 6) provides a reliable benchmark for calibrating new assay systems or evaluating the safety profile of novel local anesthetic candidates. [1]

Tool Compound for Investigating Calcium Channel Modulation

With its defined IC50 (0.74 mM) for displacement of [3H]PN200-110 from neuronal L-type calcium channels, amylocaine is a useful pharmacological tool for studies examining the off-target effects of local anesthetics or for probing the role of L-type channels in neuronal excitability. [2]

Component in Studies of Antimicrobial-Preservative Synergy

The distinct heat-potentiated sporocidal activity of amylocaine (84°C for 99% kill) makes it a valuable compound for research into the antimicrobial mechanisms of ester anesthetics and for exploring synergistic combinations with preservatives in pharmaceutical formulations. [3]

Lipophilicity Probe in Membrane Permeability Models

Amylocaine's higher logP (~3.2) compared to procaine (~2.35) renders it a useful probe for studying the impact of lipophilicity on local anesthetic action in artificial membrane systems or tissue models, allowing researchers to dissect the contributions of hydrophobic interactions to drug distribution and potency. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amylocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.